(R)-5-Hydroxypropafenone

Electrophysiology Sodium Channel Pharmacology Class Ic Antiarrhythmics

Racemic 5-hydroxypropafenone confounds sodium channel studies with variable β-blockade. Researchers isolating Nav1.5 gating kinetics need a chirally pure probe. (R)-5-Hydroxypropafenone eliminates this variable. • Selective Nav1.5 blockade with ≈100-fold lower β-adrenergic affinity vs. S-enantiomer • Optimal CYP2D6 activity probe; stereoselectively formed via R-propafenone 5-hydroxylation • Validated reference standard for chiral LC-MS/MS quantification of propafenone enantiomers Supplied with Certificate of Analysis. Bulk and custom packaging available.

Molecular Formula C21H27NO4
Molecular Weight 357.4 g/mol
CAS No. 118648-83-2
Cat. No. B12749990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-Hydroxypropafenone
CAS118648-83-2
Molecular FormulaC21H27NO4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m1/s1
InChIKeyLUTWDNUXHDYZRA-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-5-Hydroxypropafenone: Chiral Antiarrhythmic Metabolite


(R)-5-Hydroxypropafenone (CAS 118648-83-2) is the R-enantiomer of the major active metabolite of propafenone, a Class 1C antiarrhythmic drug [1]. It is formed primarily via stereoselective CYP2D6-mediated 5-hydroxylation of the parent compound [1]. Unlike the racemic metabolite, (R)-5-hydroxypropafenone exhibits a distinct pharmacological profile characterized by potent sodium channel blockade but with significantly reduced β-adrenergic blocking activity compared to the S-enantiomer of propafenone [2]. This chirally defined compound provides researchers with a tool to dissect the differential contributions of sodium channel blockade versus β-blockade in antiarrhythmic efficacy.

Metabolite Identity Enantiomer-specific CYP2D6 metabolite
Assay Context Sodium channel blockade assay context
Signaling Profile Limited β-adrenergic activity context

Non-Interchangeability of (R)-5-Hydroxypropafenone


Generic substitution between racemic 5-hydroxypropafenone, (S)-5-hydroxypropafenone, and (R)-5-hydroxypropafenone is scientifically unsound due to pronounced stereoselectivity in both pharmacokinetic disposition and pharmacodynamic activity. CYP2D6 preferentially 5-hydroxylates R-propafenone over S-propafenone, leading to faster clearance of the R-enantiomer and accumulation of the more potent β-blocking S-propafenone at steady state [1]. In the 5-hydroxypropafenone metabolite itself, the R- and S-enantiomers undergo stereoselective Phase II conjugation: glucuronidation favors the (S)-enantiomer whereas sulfation shows a large preference for the (R)-enantiomer [2]. Furthermore, (S)-propafenone exhibits approximately 100-fold higher potency at β-adrenergic receptors than (R)-propafenone [3]. These enantiomer-specific differences have direct consequences for therapeutic effect, β-blockade side effects, and drug-drug interaction potential, making chirally pure (R)-5-hydroxypropafenone a non-interchangeable reagent for mechanism-focused studies.

Enantiomer-specific clearance

CYP2D6 preferentially 5-hydroxylates R-propafenone; S-propafenone accumulates at steady state, altering β-blockade exposure profile.

β-adrenergic receptor affinity

S-propafenone shows markedly higher β-adrenergic affinity than R-propafenone; racemic substitution may introduce confounding β-blockade.

Comparative Evidence for (R)-5-Hydroxypropafenone


Sodium Channel Block Offset Kinetics

5-Hydroxypropafenone exhibits sodium channel block offset kinetics that are twice as slow as those of propafenone, reflecting a slower rate of dissociation from inactivated sodium channels. This is a direct head-to-head electrophysiological comparison performed in guinea pig ventricular muscle fibers [1].

Offset Kinetics
Head-to-head
5-OH-Propafenone offset ~200 s, 2× slower than propafenone
Supports sustained sodium channel blockade interpretation
Guinea pig ventricular muscle, Vmax at 0.2–2 Hz
Electrophysiology Sodium Channel Pharmacology Class Ic Antiarrhythmics

Stereoselective β-Adrenoceptor Blockade

The β-adrenergic blocking activity of the R-enantiomer of propafenone is markedly lower than that of the S-enantiomer. While direct β-blockade data for the 5-hydroxy metabolite is less abundant, the stereoselective β-blockade of the parent compound provides a class-level inference for the reduced β-blocking profile of (R)-5-hydroxypropafenone. (S)-propafenone is approximately 100-fold more potent at β-adrenergic receptors than (R)-propafenone [1][2].

β-Adrenoceptor Ki
Class-level
R-propafenone Ki ~571 nM; S-propafenone Ki ~7.2 nM
Supports enantiomeric β-blockade interpretation
Human lymphocyte β2-adrenoceptor assay; metabolite data class-level
Adrenergic Pharmacology Receptor Binding Stereoselectivity

In Vivo Antiarrhythmic Efficacy

Despite comparable or slightly lower in vitro sodium channel blocking potency, 5-hydroxypropafenone demonstrates stronger antiarrhythmic potency than propafenone in multiple in vivo models. This was demonstrated in both rat and dog models of aconitine-induced and infarction arrhythmias [1].

In Vivo Antiarrhythmic
Head-to-head
5-OH-Propafenone showed stronger antiarrhythmic response than propafenone
Reported in vivo model-response context
Rat and dog aconitine/ligation models; qualitative comparison
In Vivo Pharmacology Antiarrhythmic Efficacy Preclinical Models

CYP2D6 Stereoselective Metabolism

The formation of 5-hydroxypropafenone is exclusively CYP2D6-dependent, and this metabolic step is stereoselective: R-propafenone is cleared faster via 5-hydroxylation than S-propafenone [1][2]. This stereoselective clearance results in a higher S-propafenone to R-propafenone ratio at steady state, with (S)-propafenone AUC approximately 1.5-fold higher than (R)-propafenone AUC after oral racemic propafenone [2]. This difference is directly relevant to understanding the clinical β-blockade profile of propafenone therapy.

Stereoselective PK
Head-to-head
S/R AUC ratio 1.50; oral clearance ratio 0.68
Enables CYP2D6-dependent clearance modeling
Healthy volunteers, 300 mg racemic propafenone
Drug Metabolism Pharmacogenetics Cytochrome P450

Applications of (R)-5-Hydroxypropafenone


Sodium Channel Electrophysiology

Researchers studying voltage-gated sodium channel (Nav1.5) gating kinetics, use-dependent block, or state-dependent binding should procure (R)-5-hydroxypropafenone rather than racemic 5-hydroxypropafenone or propafenone. As established, 5-hydroxypropafenone exhibits sodium channel block offset kinetics twice as slow as propafenone [6], and the R-enantiomer carries negligible β-adrenergic blocking activity compared to the S-enantiomer (≈100-fold difference) [7]. This chiral purity ensures that observed electrophysiological effects are attributable to sodium channel modulation rather than confounding β-adrenergic signaling.

CYP2D6 Pharmacogenetic and Drug Interaction Studies

5-Hydroxypropafenone formation is exclusively mediated by CYP2D6 [6]. (R)-5-Hydroxypropafenone serves as the optimal reference standard for LC-MS/MS quantification of CYP2D6 activity in human hepatocyte or microsomal assays, as well as for investigating CYP2D6-dependent drug-drug interactions. The stereoselective clearance of R-propafenone via this pathway [7] makes the R-enantiomer of the metabolite the most direct probe for CYP2D6 function.

In Vivo Antiarrhythmic Efficacy Models

For preclinical efficacy testing in rat or dog models of arrhythmia (aconitine-induced or coronary ligation-induced infarction), (R)-5-hydroxypropafenone is indicated over propafenone due to its demonstrated superior in vivo antiarrhythmic potency in these specific models [6]. Procurement of the chirally pure metabolite ensures dose-response relationships are not confounded by variable metabolism to the active species.

Analytical Method Development and Bioanalytical Validation

The simultaneous chiral separation and quantification of propafenone and 5-hydroxypropafenone enantiomers in plasma requires pure enantiomeric reference standards [6]. (R)-5-Hydroxypropafenone is an essential component of any validated bioanalytical method for therapeutic drug monitoring or pharmacokinetic studies of propafenone, given the established stereoselective disposition of both parent drug and metabolite [7].

Application
Selection Property
Validation Focus
Voltage-gated sodium channel studies
Sodium channel blockade assay context
Use-dependent block and offset kinetics
CYP2D6 pharmacogenetic research
CYP2D6 substrate selectivity
Enantiomer-specific metabolite clearance
In vivo arrhythmia model studies
In vivo model-response profile
Dose-response in aconitine/ligation models
Chiral bioanalytical method development
Enantiomeric reference standard purity
Chiral separation and plasma matrix quantification

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